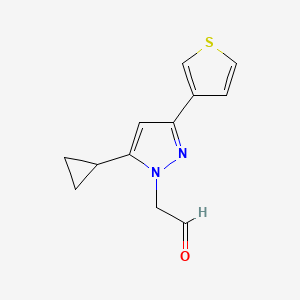

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,5-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKMWPSLDHYZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves:

- Construction of the pyrazole core with appropriate substitution at the 3- and 5-positions.

- Introduction of the cyclopropyl group at the 5-position.

- Attachment of the thiophen-3-yl group at the 3-position.

- Functionalization of the pyrazole nitrogen (N1) with an acetaldehyde moiety.

This approach often requires sequential condensation, cyclization, and oxidation/reduction steps to yield the target aldehyde.

Pyrazole Core Formation with Cyclopropyl and Thiophenyl Substituents

a. Formation of 5-cyclopropyl-3-substituted pyrazoles

- A common method to synthesize 5-cyclopropyl pyrazoles involves the reaction of cyclopropyl-containing β-ketoesters or β-diketones with hydrazines or substituted hydrazines. For example, methyl 3-cyclopropyl-3-oxopropionate can be reacted with phenylhydrazine in acetic acid at elevated temperatures (~120 °C) to yield 5-cyclopropyl-2-phenylpyrazol-3-one derivatives, which can be adapted for thiophenyl substitution by using thiophen-3-yl hydrazine or analogous reagents.

- For thiophen-3-yl substitution, a similar hydrazine derivative or thiophene-containing β-diketone precursor can be used to introduce the thiophenyl group at the 3-position of the pyrazole ring.

Example Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Synthesis of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole | Condensation of cyclopropyl β-ketoester with thiophen-3-yl hydrazine in acetic acid, heat | 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole |

| 2 | N1-alkylation with haloacetaldehyde | Reaction with chloroacetaldehyde or protected equivalent under base (e.g., K2CO3) in DMF | This compound |

Analytical and Yield Data

While specific yield data for this exact compound is scarce in open literature, analogous pyrazole derivatives have been reported with good to excellent yields (60–90%) in the key cyclization and alkylation steps.

| Reaction Step | Typical Yield Range | Notes |

|---|---|---|

| Pyrazole ring formation | 70–90% | Dependent on purity of hydrazine and β-ketoester |

| N1-alkylation with acetaldehyde | 60–80% | Requires careful control of reaction conditions to prevent polymerization or side reactions |

Research Findings and Optimization Notes

The choice of solvent (acetic acid, DMF, or DMSO) and temperature critically affects the cyclization and alkylation efficiency.

Protecting groups for the aldehyde function (e.g., acetal formation) during alkylation can improve yields and purity.

Purification typically involves extraction, crystallization, or chromatography to isolate the target aldehyde.

Spectroscopic characterization (NMR, MS) confirms the structure and substitution pattern, with aldehyde proton signals typically appearing around 9–10 ppm in ^1H NMR.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol.

Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings suggests potential interactions with aromatic binding sites, while the aldehyde group may form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Acetaldehyde Derivatives

The key structural variations among pyrazole-acetaldehyde analogs lie in the substituents on the pyrazole ring and the heteroaromatic groups. Below is a comparative analysis based on available evidence:

Key Observations:

- Thiophene vs. This substitution may influence bioavailability in drug candidates.

- Trifluoromethyl (CF3) Group : The CF3-substituted analog () is utilized in kinase inhibitor synthesis, suggesting that electron-withdrawing groups at the 3-position improve target binding or metabolic stability.

- Functional Group Reactivity : The acetaldehyde moiety in the target compound offers a reactive site for conjugation (e.g., forming acetamides or Schiff bases), a feature exploited in for drug candidate synthesis.

Therapeutic Potential

For example, TRK kinase inhibitors () often feature pyrazole cores with substituents tailored for target specificity. The thiophene moiety in the target compound may mimic aromatic pharmacophores in kinase-binding domains.

Biological Activity

2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic organic compound featuring a unique structure that combines a pyrazole ring, a cyclopropyl group, and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antitumor properties. This article synthesizes available research findings and highlights the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OS, with a molecular weight of approximately 232.30 g/mol. The structural features are critical for its biological activity, influencing its interaction with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.30 g/mol |

| Functional Groups | Pyrazole, Cyclopropyl, Thiophene |

| Potential Activities | Anti-inflammatory, Analgesic, Antitumor |

The mechanism of action of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the pyrazole moiety is known for modulating various signaling pathways, which may lead to pharmacological effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives that exhibit anti-inflammatory properties.

Anti-inflammatory Activity

Research has indicated that compounds containing pyrazole rings can exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Analgesic Properties

The analgesic properties of this compound may also be linked to its ability to modulate pain signaling pathways. Similar compounds have demonstrated efficacy in pain models by reducing nociceptive responses.

Antitumor Effects

There is emerging evidence suggesting that this compound may possess antitumor activity. Studies on related pyrazole derivatives have indicated their potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activities of pyrazole derivatives:

- Study on COX Inhibition : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values ranging from 10 to 50 µM against COX enzymes, indicating strong anti-inflammatory potential .

- Analgesic Evaluation : In a model assessing pain response, compounds similar to this compound showed a significant reduction in pain scores compared to control groups .

- Antitumor Activity : Another investigation reported that certain pyrazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Q & A

Basic: What are the key steps and optimal conditions for synthesizing 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde?

Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., cyclopropyl-substituted hydrazines with thiophene-containing diketones) under basic conditions. Key steps include:

- Nucleophilic substitution : Use of K₂CO₃ as a base catalyst for pyrazole ring formation (similar to ).

- Aldehyde functionalization : Controlled oxidation or formylation reactions, often requiring inert atmospheres (N₂/Ar) and solvents like THF or acetonitrile (see for analogous procedures).

- Purification : Column chromatography or recrystallization to isolate the acetaldehyde derivative (referenced in ).

Optimal yields (~60-75%) are achieved at 60-80°C with pH 7-9 .

Advanced: How can researchers resolve contradictions in published synthetic yields for similar pyrazole-acetaldehyde derivatives?

Answer:

Discrepancies in yields often arise from:

- Reagent purity : Trace impurities in cyclopropyl precursors can inhibit ring closure. Validate reagent quality via HPLC ().

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates better than THF ().

- Catalyst variability : Substitute K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in sterically hindered systems ().

Systematic reproducibility studies under controlled conditions (temperature, humidity) are recommended to isolate variables .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight ().

- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the pyrazole and thiophene substituents (analogous to ).

- X-ray crystallography : For unambiguous structural confirmation (referenced in for related compounds).

- FT-IR : Validates aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole N-H bonds (~3200 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the biological interactions of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding pockets with high complementarity to the cyclopropyl-thiophene motif ().

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues (e.g., hydrophobic interactions with cyclopropyl groups).

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) of the acetaldehyde group with bioactivity data from analogs () .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation ().

- Moisture control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity ().

- Short-term stability : Solutions in DMSO-d6 remain stable for 48 hours at 4°C (analogous to ) .

Advanced: How can researchers design experiments to elucidate the mechanism of action in biological systems?

Answer:

- SPR/BLI assays : Measure real-time binding kinetics to immobilized targets (e.g., enzymes) ().

- Metabolomic profiling : Use LC-MS/MS to track acetaldehyde-derived metabolites in cell lysates.

- Knockout models : CRISPR-Cas9 gene editing to validate target engagement in vitro/in vivo ().

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Basic: What structural analogs of this compound have been studied, and how do they inform SAR?

Answer:

Key analogs include:

Advanced: What strategies mitigate side reactions during pyrazole-acetaldehyde synthesis?

Answer:

- Byproduct suppression : Add molecular sieves to absorb water in formylation steps ().

- Temperature gradients : Gradual heating (2°C/min) reduces oligomerization of aldehyde intermediates.

- Protecting groups : Temporarily mask thiophene sulfur with Boc groups to prevent unwanted cyclization ().

- In-line analytics : Use PAT (Process Analytical Technology) tools for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.